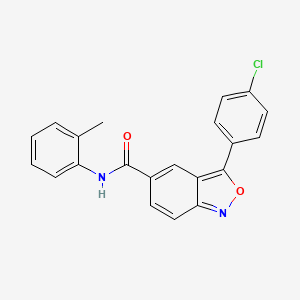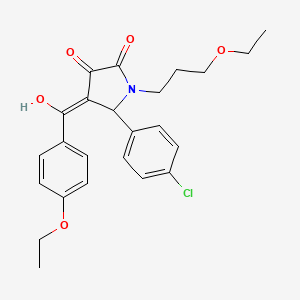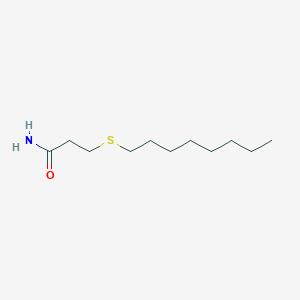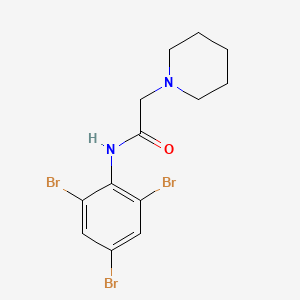![molecular formula C15H11N5O2S B11459250 2-(5-Amino-4-cyano-2-([(propan-2-ylidene)amino]oxy)-2-(thiophen-2-yl)furan-3-ylidene)propanedinitrile](/img/structure/B11459250.png)
2-(5-Amino-4-cyano-2-([(propan-2-ylidene)amino]oxy)-2-(thiophen-2-yl)furan-3-ylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-AMINO-4-CYANO-2-{[(PROPAN-2-YLIDENE)AMINO]OXY}-2-(THIOPHEN-2-YL)-2,3-DIHYDROFURAN-3-YLIDENE)PROPANEDINITRILE is a complex organic compound that features a thiophene ring, a cyano group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-AMINO-4-CYANO-2-{[(PROPAN-2-YLIDENE)AMINO]OXY}-2-(THIOPHEN-2-YL)-2,3-DIHYDROFURAN-3-YLIDENE)PROPANEDINITRILE can be achieved through several synthetic routes. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various reaction conditions . The reaction typically involves:
Neat Methods: Stirring without solvent at room temperature.
Steam Bath: Stirring without solvent at 70°C for 6 hours.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-AMINO-4-CYANO-2-{[(PROPAN-2-YLIDENE)AMINO]OXY}-2-(THIOPHEN-2-YL)-2,3-DIHYDROFURAN-3-YLIDENE)PROPANEDINITRILE undergoes various chemical reactions, including:
Oxidation: Conversion of the thiophene ring to sulfoxides or sulfones.
Reduction: Reduction of the cyano group to primary amines.
Substitution: Nucleophilic substitution reactions involving the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives of the original compound.
Scientific Research Applications
2-(5-AMINO-4-CYANO-2-{[(PROPAN-2-YLIDENE)AMINO]OXY}-2-(THIOPHEN-2-YL)-2,3-DIHYDROFURAN-3-YLIDENE)PROPANEDINITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-(5-AMINO-4-CYANO-2-{[(PROPAN-2-YLIDENE)AMINO]OXY}-2-(THIOPHEN-2-YL)-2,3-DIHYDROFURAN-3-YLIDENE)PROPANEDINITRILE involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
What sets 2-(5-AMINO-4-CYANO-2-{[(PROPAN-2-YLIDENE)AMINO]OXY}-2-(THIOPHEN-2-YL)-2,3-DIHYDROFURAN-3-YLIDENE)PROPANEDINITRILE apart is its unique combination of functional groups, which confer a distinct set of chemical reactivity and biological activity. The presence of both cyano and amino groups allows for versatile chemical modifications, making it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C15H11N5O2S |
|---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
2-[5-amino-4-cyano-2-(propan-2-ylideneamino)oxy-2-thiophen-2-ylfuran-3-ylidene]propanedinitrile |
InChI |
InChI=1S/C15H11N5O2S/c1-9(2)20-22-15(12-4-3-5-23-12)13(10(6-16)7-17)11(8-18)14(19)21-15/h3-5H,19H2,1-2H3 |
InChI Key |
XMWPZZLMYMWKFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC1(C(=C(C#N)C#N)C(=C(O1)N)C#N)C2=CC=CS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11459171.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11459187.png)
![4-(4-isopropylphenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11459189.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide](/img/structure/B11459194.png)
![4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]butanamide](/img/structure/B11459201.png)

![[2-[3-[(E)-2-(4-methoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl]phenyl] acetate](/img/structure/B11459214.png)
![Methyl 4-({2-[(4-ethoxyphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B11459225.png)
![7-(4-Hydroxyphenyl)-N,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11459226.png)


![2-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenol](/img/structure/B11459244.png)

![7,7-dimethyl-2-(4-phenylpiperazin-1-yl)-4-{[4-(propan-2-yl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11459252.png)
